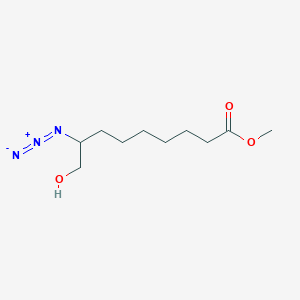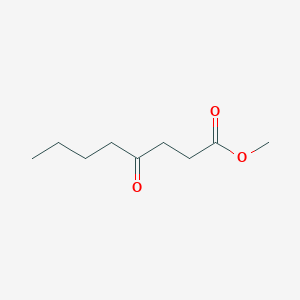
Methyl 4-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Methyl 4-oxooctanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-oxooctanoic acid with methanol in the presence of an acid catalyst . Another method includes the oxidation of 4-octanol followed by esterification . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Methyl 4-oxooctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxooctanoic acid.
Reduction: Reduction reactions can convert it to 4-hydroxyoctanoate.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ester and ketone functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxooctanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters and ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its fruity odor.
Wirkmechanismus
The mechanism of action of methyl 4-oxooctanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce 4-oxooctanoic acid and methanol. The ketone group can undergo further metabolic transformations, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-oxooctanoate can be compared with similar compounds such as:
Methyl 4-oxobutanoate: Similar in structure but with a shorter carbon chain.
Methyl 4-oxononanoate: Similar but with a longer carbon chain.
Methyl 4-hydroxybutanoate: Contains a hydroxyl group instead of a ketone group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Eigenschaften
CAS-Nummer |
4316-48-7 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 4-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-8(10)6-7-9(11)12-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
PONRPCIHEGPNCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


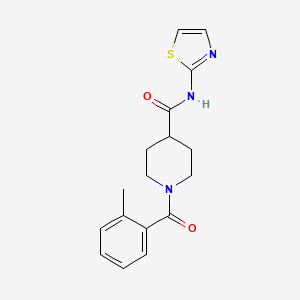
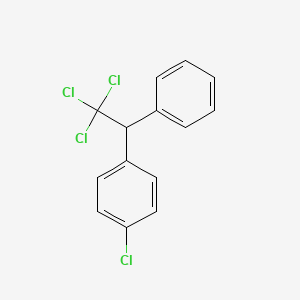
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
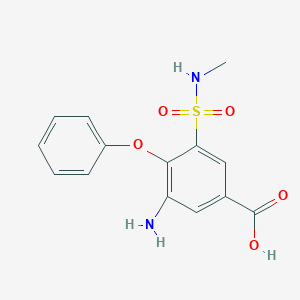
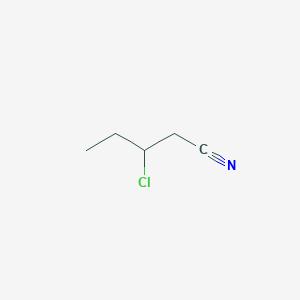
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
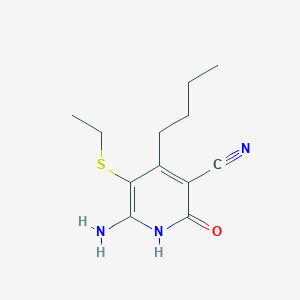

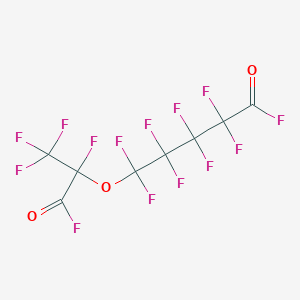
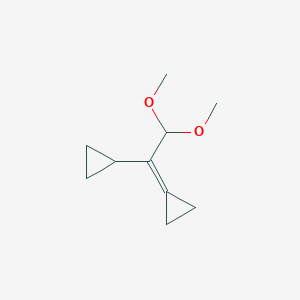
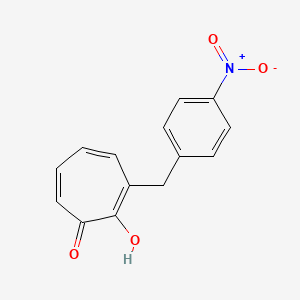
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
